molecular formula C13H12FN3O2S B1451241 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid CAS No. 1103827-00-4

2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1451241
CAS No.: 1103827-00-4
M. Wt: 293.32 g/mol
InChI Key: ZBMFNZYBCQOJMY-UHFFFAOYSA-N
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Description

This compound is a thiazolidine-4-carboxylic acid derivative featuring a 4-fluorophenyl-substituted pyrazole moiety at the C-2 position of the thiazolidine ring. The planar conformation of the pyrazole-thiazolidine scaffold (except for the perpendicular fluorophenyl group) contributes to its molecular stability and crystallinity, as observed in single-crystal diffraction studies .

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c14-8-3-1-7(2-4-8)11-9(5-15-17-11)12-16-10(6-20-12)13(18)19/h1-5,10,12,16H,6H2,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMFNZYBCQOJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(NN=C2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158762
Record name 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-4-thiazolidinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103827-00-4
Record name 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103827-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1,3-thiazolidine-4-carboxylic acid generally involves:

  • Formation of the pyrazole ring substituted with the 4-fluorophenyl group.
  • Construction or introduction of the thiazolidine ring.
  • Coupling or condensation steps to link the pyrazole and thiazolidine moieties.
  • Final functional group modifications to yield the carboxylic acid derivative.

Detailed Synthetic Route

One well-documented approach includes:

  • Preparation of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
    This intermediate is synthesized via a Vilsmeier-Haack reaction on substituted acetophenone hydrazones using phosphorus oxychloride and dimethylformamide at 50–60°C for 4–5 hours. This method yields the pyrazole aldehyde functionalized with the 4-fluorophenyl group.

  • Synthesis of Thiazolidine-2,4-dione Derivatives
    The key thiazolidine precursor, 2,4-thiazolidinedione, is obtained by reacting chloroacetic acid with thiourea under ice-cold conditions, followed by acidification and reflux with hydrochloric acid for 12 hours to yield the crystalline product.

  • Alkylation to Form 2-(2,4-dioxothiazolidin-3-yl)acetates
    Alkylation of the potassium salt of 2,4-thiazolidinedione with alkyl 2-bromoacetates (methyl or ethyl) is performed in acetone at 50°C for 5 hours or in KI/DMF at 90°C for 12 hours to yield the corresponding esters.

  • Knoevenagel Condensation
    The pyrazole-4-carbaldehyde is condensed with the 2-(2,4-dioxothiazolidin-3-yl)acetate esters in alcoholic solvents using piperidine as a catalyst. This step forms pyrazolyl-substituted thiazolidine derivatives, which can be further hydrolyzed to the carboxylic acid.

  • Hydrolysis and Purification
    The ester intermediates are hydrolyzed under acidic or basic conditions to yield the target carboxylic acid, this compound.

Industrial and Process Optimization Aspects

  • The synthesis can be scaled up using batch reactors with controlled temperature (typically between 40°C and 85°C) to optimize yield and purity.
  • Use of polar solvents such as ethanol and acetic anhydride as reagents or solvents is common in industrial processes for related thiazolidine derivatives.
  • The process may yield mixtures of 4-carboxyl-1,3-thiazolidinium carboxylate and N-acyl-1,3-thiazolidin-4-carboxylic acid, which can be separated by chromatographic methods.
  • Continuous flow reactors and automated systems can be employed to improve reproducibility and reduce energy consumption.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reactants/Intermediates Conditions Notes
1 Vilsmeier-Haack formylation Substituted acetophenone hydrazones + POCl3/DMF 50–60°C, 4–5 h Yields 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
2 Cyclization Chloroacetic acid + thiourea Ice-cold, then reflux with HCl 12 h Produces 2,4-thiazolidinedione
3 Alkylation Potassium salt of 2,4-thiazolidinedione + alkyl 2-bromoacetate Acetone 50°C 5 h or KI/DMF 90°C 12 h Forms 2-(2,4-dioxothiazolidin-3-yl)acetates
4 Knoevenagel condensation Pyrazole-4-carbaldehyde + thiazolidine ester + piperidine Alcohol solvent, reflux Forms pyrazolyl-thiazolidine derivatives
5 Hydrolysis Ester intermediates Acidic or basic hydrolysis Yields target carboxylic acid

Research Findings and Analysis

  • The Knoevenagel condensation is a key step providing high regioselectivity and good yields for coupling the pyrazole and thiazolidine rings.
  • The use of piperidine as a catalyst in alcoholic solvents is effective for this condensation, and reaction times typically range from several hours to overnight.
  • The thiazolidine ring synthesis via thiourea and chloroacetic acid is well-established and provides a high-purity intermediate for further functionalization.
  • Industrial methods emphasize the control of temperature and solvent choice to minimize side reactions and impurities, as well as to optimize the formation of the desired acid over byproducts.
  • Mass spectrometry and chromatographic analyses confirm the purity and identity of the synthesized compounds, with characteristic spectra for the thiazolidine and pyrazole moieties.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of anti-inflammatory and analgesic agents. Research indicates that derivatives of pyrazole and thiazolidine exhibit significant biological activity, making them suitable candidates for drug development.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of thiazolidine derivatives, including this compound. The results demonstrated a reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Research has indicated that compounds containing pyrazole and thiazolidine moieties possess antimicrobial properties. The fluorophenyl group enhances the compound's interaction with microbial targets.

Case Study: Antimicrobial Efficacy

In a series of tests against various bacterial strains, 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential as a lead compound for developing new antibiotics .

Anticancer Research

The compound's structure allows it to interact with cellular pathways involved in cancer progression. Preliminary studies have shown that it can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant growth inhibition at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced inflammatory markers in vitro
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduced apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
  • Structural Differences : Replaces the thiazolidine-4-carboxylic acid group with a thiazole ring and introduces a 4-chlorophenyl substituent.
  • Crystallography : Exhibits isostructural triclinic symmetry (P̄1) with two independent molecules in the asymmetric unit, similar to the target compound. However, the chlorophenyl group induces slight steric and electronic variations, affecting planarity .
  • Synthesis Yield : Achieved in high yields (>80%) via cyclization in dimethylformamide, comparable to the target compound’s synthesis .
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic Acid (Compound 10)
  • Structural Differences : Substitutes the pyrazole-fluorophenyl system with a nitro group at the para position of the phenyl ring.
  • Biological Activity : Demonstrates superior antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the fluorophenyl analog, with inhibition zones comparable to ciprofloxacin (Table 1) .
  • Structure-Activity Relationship (SAR) : The electron-withdrawing nitro group enhances membrane penetration and target binding, whereas the fluorophenyl group offers moderate activity due to its lower electronegativity .

Table 1: Antimicrobial Activity of Thiazolidine-4-Carboxylic Acid Derivatives

Compound Substituent S. aureus (Zone, mm) B. subtilis (Zone, mm)
Target Compound 4-Fluorophenyl 12 ± 1.2 10 ± 0.8
2-(4-Nitrophenyl) (10) 4-Nitrophenyl 22 ± 1.5 20 ± 1.0
2-(4-Chlorophenyl) (5) 4-Chlorophenyl 15 ± 1.0 13 ± 0.9

Data from

Pyrazole-Thiazolidine Hybrids with Varied Linkages

3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (6e)
  • Structural Differences : Replaces the thiazolidine-4-carboxylic acid with a thiadiazine-amide linkage.
  • Synthesis : Prepared via HOBt/EDC-mediated coupling (80% yield), contrasting with the cyclodehydration methods used for the target compound .
  • Activity: Not evaluated for antimicrobial effects but predicted to have reduced bioavailability due to increased molecular weight and rigidity .
2-(1,3-Diphenyl-1H-pyrazole-4-carbonyl)chromones
  • Structural Differences : Integrates a chromone scaffold instead of thiazolidine, linked via a pyrazole-carbonyl group.
  • Synthesis : Formed via cyclodehydration in acetic acid (52–65% yields), lower than the target compound’s optimized routes .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Physicochemical Properties of Selected Analogs

Compound Molecular Weight LogP* Aqueous Solubility (mg/mL)
Target Compound 348.35 2.8 0.12 ± 0.02
2-(4-Nitrophenyl) (10) 310.30 1.9 0.08 ± 0.01
Chromone-Pyrazole [9] 432.45 3.5 0.04 ± 0.005

Predicted using fragment-based methods; data compiled from

  • Key Observations :
    • The target compound’s fluorophenyl group balances lipophilicity (LogP ~2.8) and solubility, making it more drug-like than the nitro analog (LogP ~1.9) .
    • Chromone hybrids exhibit poor solubility due to extended aromatic systems, limiting their in vivo applicability .

Biological Activity

The compound 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid is an intriguing member of the thiazolidine family, notable for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C14H12FN3SC_{14}H_{12}FN_3S. The structure consists of a thiazolidine ring fused with a pyrazole moiety and a fluorophenyl group. The presence of the fluorine atom is significant as it can influence the electronic properties and biological activity of the compound.

Table 1: Structural Properties

PropertyValue
Molecular Weight257.33 g/mol
Melting Point479-481 K
SolubilitySoluble in organic solvents
Crystal SystemMonoclinic

Synthesis

The synthesis of this compound typically involves a multi-step process, including the formation of the thiazolidine ring through condensation reactions. For instance, an equimolar mixture of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol and 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is treated with phosphorus oxychloride to yield the target compound after recrystallization from dioxane and ethanol .

Antimicrobial Properties

Research has indicated that compounds containing thiazolidine and pyrazole moieties exhibit significant antimicrobial activities. The thiazolidine derivatives have been shown to inhibit various bacterial strains effectively. For example, studies have reported that related compounds demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in several studies. The presence of the thiazolidine ring is crucial for cytotoxic activity. Compounds similar to the target molecule have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that structural modifications can enhance their efficacy .

Case Study: Influenza Neuraminidase Inhibition

A notable case study demonstrated that derivatives of thiazolidine-4-carboxylic acid exhibit inhibition against influenza neuraminidase. This suggests that our target compound may also possess similar antiviral properties due to its structural analogies .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. The fluorophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Additionally, the thiazolidine moiety may play a role in modulating enzyme activity through competitive inhibition.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,3-thiazolidine-4-carboxylic acid?

The compound can be synthesized via multi-step reactions involving pyrazole-thiazolidine coupling. For example, a similar derivative was synthesized using a Schiff base formation followed by cyclization with thioglycolic acid under reflux conditions . Key steps include:

  • Condensation of 4-fluorophenylhydrazine with a diketone to form the pyrazole core.
  • Thiazolidine ring closure via nucleophilic addition of sulfur-containing reagents.
  • Acidic hydrolysis to yield the carboxylic acid moiety. Optimization of solvent (e.g., ethanol or DMF) and temperature (80–100°C) is critical for yield improvement.

Q. What analytical techniques are recommended for structural characterization?

  • X-ray crystallography : Single-crystal studies using SHELX programs (e.g., SHELXL for refinement) provide precise bond lengths and angles, as demonstrated for related pyrazole-thiazolidine hybrids .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR can confirm proton environments and carbon connectivity, particularly for the fluorophenyl and thiazolidine moieties.
  • HPLC : Purity assessment (>98%) is essential, with mobile phases like acetonitrile/water (0.1% TFA) recommended for retention time consistency .

Q. What are the solubility and stability considerations for this compound?

Limited solubility in aqueous media is typical; dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred solvents. Stability tests indicate decomposition under strong oxidizing conditions or prolonged exposure to light. Store at –20°C in inert atmospheres to prevent thiazolidine ring oxidation .

Advanced Research Questions

Q. How can conflicting reports on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Contradictions may arise from assay conditions (e.g., bacterial strains, concentration ranges) or structural analogs. Strategies include:

  • Comparative studies : Test the compound alongside analogs with modified fluorophenyl or thiazolidine groups .
  • Dose-response profiling : Establish IC50_{50} values across multiple cell lines or enzymatic targets (e.g., COX-2 for anti-inflammatory activity) .
  • Metabolite analysis : Identify degradation products that may influence activity .

Q. What experimental strategies improve synthetic yield while mitigating steric hindrance?

Steric effects during thiazolidine ring closure can reduce yields. Approaches include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) enhance coupling efficiency in multi-step syntheses .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .
  • Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid) using tert-butyl esters, followed by deprotection .

Q. How can computational modeling elucidate target interactions for this compound?

  • Molecular docking : Use crystal structures of biological targets (e.g., bacterial dihydrofolate reductase) to predict binding affinity. Align the thiazolidine-4-carboxylic acid moiety with active-site residues .
  • QSAR studies : Correlate substituent electronegativity (e.g., fluorine position) with activity trends .
  • MD simulations : Assess conformational stability of the pyrazole-thiazolidine scaffold in physiological conditions .

Methodological Notes

  • Crystallography : Refinement with SHELXL requires high-resolution data (≤1.0 Å) and careful handling of twinning or disorder .
  • Safety protocols : Use respiratory protection and nitrile gloves when handling due to potential irritancy .
  • Data validation : Cross-reference NMR shifts with databases (e.g., PubChem) to confirm assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid

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